molecular formula C10H19NO2 B2672729 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate CAS No. 851714-02-8

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate

Cat. No.: B2672729
CAS No.: 851714-02-8
M. Wt: 185.267
InChI Key: QIVKOSZBEVWUAA-QMMMGPOBSA-N
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Description

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an amino group and a methylbutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-methylbut-3-en-2-ol with (2S)-2-amino-3-methylbutanoic acid. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate is unique due to the presence of both an amino group and an ester group in its structure

Properties

IUPAC Name

2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-6-10(4,5)13-9(12)8(11)7(2)3/h6-8H,1,11H2,2-5H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVKOSZBEVWUAA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)(C)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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